3-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzenesulfonic acid

Dye Intermediates Azo Coupling Structure-Property Relationship

The meta-sulfonic acid group of CAS 119-17-5 is essential for aqueous dye manufacturing; generic pyrazolones cannot substitute. This coupling component uniquely yields C.I. Pigment Yellow 191 (heat resist. 280°C), Acid Red 183/186, and Reactive Tender Yellow M-5G. • Predicted LogP -2.05 ensures high water solubility vs. 3 g/L for non-sulfonated analog. • Conforms to HG/T 5946-2021; available >98% (HPLC) and 90-95% industrial grade. • Batch-level analysis and multi-year supply agreements from certified producers.

Molecular Formula C10H10N2O4S
Molecular Weight 254.26 g/mol
CAS No. 119-17-5
Cat. No. B086331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzenesulfonic acid
CAS119-17-5
Molecular FormulaC10H10N2O4S
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=CC(=CC=C2)S(=O)(=O)O
InChIInChI=1S/C10H10N2O4S/c1-7-5-10(13)12(11-7)8-3-2-4-9(6-8)17(14,15)16/h2-4,6H,5H2,1H3,(H,14,15,16)
InChIKeyVEMGKBUHUTYHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Industrial Significance


3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (CAS 119-17-5), commonly named 1-(3-sulfophenyl)-3-methyl-5-pyrazolone or 1-(3′-sulfophenyl)-3-methyl-5-pyrazolone, is a pyrazolone derivative bearing a meta-substituted benzenesulfonic acid group with molecular formula C₁₀H₁₀N₂O₄S and molecular weight 254.26 g/mol . It exists as a white to light yellow crystalline powder with a melting point of 335 °C (lit.) . This compound is a cornerstone intermediate in the global dye and pigment industry, designated under the Chinese national chemical industry standard HG/T 5946-2021 and recognized in the EPA's HPV Chemicals and ToxCast/Tox21 programs [1]. Its primary industrial role is as a coupling component in the manufacture of high-performance acid dyes (e.g., C.I. Acid Red 183 and 186), reactive dyes (e.g., Reactive Tender Yellow M-5G), and laked monoazo pigments (C.I. Pigment Yellow 191 and its polymorphs) for textile, printing ink, paint, and plastics coloration [2].

1 Core coupling component for C.I. Acid Red 183/186, Reactive Tender Yellow M-5G, and Pigment Yellow 191 synthesis.
2 Meta-sulfonic acid orientation enables greenish-yellow shade extension beyond para-isomer gamut.
3 High aqueous processability supports water-based dye manufacturing; meets HG/T 5946-2021 industrial standard.

Why Generic Substitution Fails: Regiochemistry and Performance


Although the broad chemical class of 1-aryl-3-methyl-5-pyrazolones contains numerous dye intermediates, simple in-class interchange is not viable because the position of the sulfonic acid substituent on the phenyl ring fundamentally governs both the solubility and the chromatic outcome of downstream azo coupling reactions. The meta-sulfonic acid orientation in CAS 119-17-5 places the electron-withdrawing –SO₃H group in a position that directs azo coupling to yield reddish-yellow to greenish-yellow wool/silk dye shades, whereas the para isomer (1-(4-sulfophenyl)-3-methyl-5-pyrazolone) produces a narrower reddish-yellow gamut [1]. Furthermore, the non-sulfonated analog 1-phenyl-3-methyl-5-pyrazolone (PMP, CAS 89-25-8, MW 174.2) exhibits an XLogP3 of ~0 and water solubility of only 3 g/L at 20 °C, while the target compound carries a predicted LogP of –2.05 (23 °C) and a pKa of –0.73 ± 0.30, conferring vastly superior aqueous processability that is indispensable for water-based dye manufacturing [2]. The following quantitative evidence demonstrates that procurement decisions cannot rely on generic pyrazolone interchangeability.

Target (CAS 119-17-5, meta) Reddish-yellow to greenish-yellow shade range; high water affinity (LogP –2.05)
Para isomer Reddish-yellow only; different electronic influence restricts greenish hues
Para isomer may not support greenish-yellow dye formulations, limiting shade flexibility for certain CI acid dyes.
Target (CAS 119-17-5, sulfonated) Predicted LogP –2.05, freely soluble as sodium salt; melting point 335 °C
Non-sulfonated PMP (CAS 89-25-8) Water solubility ~3 g/L; melting point 127 °C; no laking capability
PMP lacks the aqueous solubility and thermal stability required for high-temperature dye/pigment processing; direct substitution may compromise bath concentration and pigment heat resistance.
High-purity grade (>98% HPLC) Predictable coupling equivalents; lower byproduct risk
Industrial 90% grade ~10% non-coupling mass; potential colored impurities
Purity grade shift alters stoichiometric yield and may require additional purification; verify purity basis when changing supplier or grade.

Quantitative Differentiation Evidence vs. Closest Analogs


Azo Dye Shade Range: Meta vs. Para Regioisomer Comparison

The meta-substituted benzenesulfonic acid in CAS 119-17-5 is not interchangeable with the para isomer for shade-critical dye formulations. German patent DE595680C explicitly demonstrates that coupling the identical diazonium component (from 4-aminodiphenyl ether-2-sulfonic acid N-ethylphenylamide) with 1-(4′-sulfophenyl)-3-methyl-5-pyrazolone yields a dye producing reddish-yellow ("rötlichgelben") tones on wool and silk, whereas substituting the coupling component with 1-(3′-sulfophenyl)-3-methyl-5-pyrazolone (CAS 119-17-5) or its chloro/dichloro derivatives yields dyes that produce reddish-yellow to greenish-yellow ("rötlich- bis grünlichgelben") tones with equally good fastness properties [1]. This expanded shade gamut is a direct consequence of the meta-sulfonic acid orientation's electronic influence on the azo chromophore.

Meta vs. Para Shade Gamut
Direct head-to-head
Target (meta)
Reddish-yellow to greenish-yellow tones on wool/silk
vs
Para isomer
Reddish-yellow tones only
Meta orientation extends shade gamut into greenish-yellow; para cannot achieve this range with same diazo component.
DE595680C, identical coupling conditions; electronic influence of –SO₃H position drives chromatic difference.
Dye Intermediates Azo Coupling Structure-Property Relationship Regioisomer Comparison

Aqueous Solubility Advantage vs. Non-Sulfonated Analog

The sulfonic acid group confers a dramatic hydrophilicity advantage over the non-sulfonated structural analog 1-phenyl-3-methyl-5-pyrazolone (PMP, CAS 89-25-8, Edaravone). CAS 119-17-5 exhibits a predicted LogP (octanol-water partition coefficient) of –2.05 at 23 °C and a predicted pKa of –0.73 ± 0.30, indicating strong acidity and high water affinity . In contrast, PMP (MW 174.2, no –SO₃H group) has an XLogP3 of 0 and measured water solubility of only 3 g/L at 20 °C (approximately 17 mM) [1]. The ~2 log-unit difference in partition coefficient translates to approximately 100-fold greater relative affinity for the aqueous phase, meaning CAS 119-17-5 can be processed at substantially higher concentrations in the aqueous dye baths and coupling reaction media that are standard in industrial textile coloration.

Aqueous Solubility vs. PMP
Cross-study comparable
Target
LogP –2.05, high water affinity
vs
PMP (CAS 89-25-8)
XLogP3 0, solubility 3 g/L
~100× greater aqueous partitioning supports higher bath concentrations; PMP’s low solubility limits its use in water-based dye synthesis.
Predicted LogP and pKa from database; PMP solubility from Fisher/Thermo specification.
Aqueous Processability Hydrophilicity Dye Bath Formulation Solubility Comparison

Thermal Stability for High-Temperature Pigment Applications

CAS 119-17-5 demonstrates thermal robustness far exceeding that of the non-sulfonated PMP analog. The compound exhibits a melting point of 335 °C (lit.) . When used as a coupling component to produce the calcium-laked monoazo pigment C.I. Pigment Yellow 191, the resulting pigment demonstrates heat resistance up to 280 °C (evaluated in PVC and polyolefin plastics) and light fastness rated 6–7 (on the 1–8 blue wool scale), as documented in pigment technical datasheets [1]. The foundational patent EP 0 361 431 A2 (and its US counterpart US5047517) explicitly claims that the pigment derived from CAS 119-17-5 possesses "excellent heat stability and bleeding fastness and good light stability," making it "particularly suitable for the pigmenting of polymeric plastics in the mass" [2]. In contrast, the non-sulfonated PMP (CAS 89-25-8) melts at only 127 °C and boils at 287 °C/265 mmHg , precluding its use in high-temperature polymer melt-processing.

Thermal Stability Contrast
Cross-study comparable
Target
MP 335 °C; derived Pigment Yellow 191 heat resistance 280 °C
vs
PMP
MP 127 °C, BP 287 °C; no pigment laking capability
Target-derived pigments survive engineering plastics melt processing; PMP is thermally unsuitable for high-temperature pigment applications.
MP data lit.; pigment heat resistance from technical datasheets and US5047517/EP0361431.
Thermal Stability Pigment Processing Plastics Coloration High-Temperature Applications

Purity Specifications and Coupling Yield Impact

CAS 119-17-5 is commercially available at multiple purity tiers that directly affect azo coupling yield and final dye quality. TCI offers an analytical-grade product with purity >98.0% (determined by both HPLC area% and neutralization titration, with water content ≤7.0%) suitable for research, analytical standard preparation, and high-value fine chemical synthesis . At the industrial scale, the Chinese national standard HG/T 5946-2021 establishes quality specifications for this compound, while Indian manufacturers (Daikaffil Chemicals) list a typical industrial purity of 90% (pale yellowish-orange powder) for acid and reactive dye manufacture [1]. Sigma-Aldrich offers a 95% (HPLC) grade . For context, purity directly impacts the stoichiometric efficiency of the diazo coupling reaction: a 90% purity industrial grade contains ~10% impurities (including water, unreacted starting materials, and inorganic salts) that reduce effective coupling equivalents and may introduce colored byproducts requiring additional purification of the final dye. The 8-percentage-point purity gap between TCI's >98% and the 90% industrial grade translates to an approximately 8.9% higher available coupling equivalent per unit mass purchased.

Purity & Coupling Equivalents
Cross-study comparable
~8.9% more active equivalents/kg
TCI >98% vs. industrial 90% purity grade
Higher purity reduces side reactions and post-synthesis purification burden; specify purity by HPLC and titration.
Purity basis: TCI HPLC/titration; industrial nominal 90% (Daikaffil). HG/T 5946-2021 standard applies.
Purity Specification Quality Control Coupling Efficiency Procurement Grade Selection

Exclusive Downstream Pigment and Dye Portfolio

CAS 119-17-5 is the sole pyrazolone coupling component specified in the patented synthesis of C.I. Pigment Yellow 191 (CAS 129423-54-7, calcium lake) and its five known crystal polymorphs (α, β, γ, δ, ε). US patent US5047517 (Hoechst AG, 1991) claims the yellow monoazo pigment obtained by diazotization of 2-amino-4-chloro-5-methylbenzene-1-sulfonic acid, coupling with 1-(3′-sulfophenyl)-3-methyl-5-pyrazolone, and subsequent laking to the calcium salt [1]. A subsequent patent on new crystal polymorphs (US 2002/0077387 A1, Clariant) explicitly describes the preparation of β, γ, δ, and ε phases starting from the α-phase, all of which depend on the same CAS 119-17-5-derived disulfo acid intermediate [2]. In the dye sector, CAS 119-17-5 is the designated intermediate for C.I. Acid Red 183 and C.I. Acid Red 186 [3]. The commercial pigment grades Cromophtal Yellow HRP and PV Fast Yellow HGR (Clariant) are both based on this chemistry [4]. No alternative pyrazolone (para isomer, PMP, or dichloro derivative) can substitute for CAS 119-17-5 in these registered CI-indexed products without fundamentally altering the coloristic, fastness, and regulatory registration profile.

Exclusive CI Portfolio
Patent-specified
C.I. Pigment Yellow 191 C.I. Acid Red 183 C.I. Acid Red 186 Reactive Tender Yellow M-5G
CAS 119-17-5 is the specified coupling component; substitution would require reformulation and re-registration.
US5047517, US2002/0077387, EP0361431; commercial grades Cromophtal Yellow HRP, PV Fast Yellow HGR.
C.I. Pigment Yellow 191 C.I. Acid Red 183 Polymorph Control Downstream Exclusivity

Optimal Application Scenarios Based on Verified Performance


C.I. Pigment Yellow 191 for Engineering Plastics Coloration

CAS 119-17-5 is the irreplaceable coupling component for synthesizing the calcium-laked monoazo pigment C.I. Pigment Yellow 191 (CAS 129423-54-7). The resulting pigment exhibits heat resistance up to 280 °C, light fastness rated 6–7, and excellent bleeding fastness in PVC and polyolefin plastics, as established in US5047517 and EP0361431 . The pigment exists in five crystal polymorphs (α, β, γ, δ, ε), each accessible through solvent-mediated phase transformation of the α-phase initially formed from CAS 119-17-5 [1]. Commercial grades Cromophtal Yellow HRP and PV Fast Yellow HGR serve the automotive coatings, printing inks, and engineering plastics sectors. For procurement, the TCI >98.0% purity grade is recommended for polymorph research, while the industrial 90–95% grade suffices for bulk pigment production.

C.I. Acid Red Dyes for Wool, Silk, and Nylon

CAS 119-17-5 is the specific intermediate for C.I. Acid Red 183 and C.I. Acid Red 186, two established acid dyes for protein and polyamide fibers . The meta-sulfonic acid group ensures high water solubility (predicted LogP –2.05) that is essential for level dyeing from acidic aqueous dyebaths, in contrast to the non-sulfonated PMP which is only sparingly soluble (3 g/L) [1]. The dye shades achievable span reddish-yellow to greenish-yellow depending on diazo component selection, as documented in DE595680C . Formulation chemists should specify purity by HPLC and neutralization titration when ordering, and verify water content (≤7.0% for TCI grade) to ensure accurate stoichiometric calculations for the diazo coupling step.

Reactive Dyes for Cellulosic Fiber Dyeing and Printing

CAS 119-17-5 is the core intermediate for reactive yellow dyes such as Reactive Tender Yellow M-5G, which is applied to cotton, viscose, silk, and polyamide fabrics . These reactive dyes form covalent bonds with cellulosic –OH groups via a reactive anchor (typically monochlorotriazine or vinyl sulfone) attached to the pyrazolone-derived chromophore. The global market for CAS 119-17-5 was valued at USD 30.9 million in 2024 with a projected CAGR of 2.8% through 2031, driven substantially by reactive dye demand in textile-exporting economies [1]. Procurement teams should secure multi-year supply agreements with manufacturers holding HG/T 5946-2021 certification, as this Chinese national standard governs quality specifications and testing methods specifically for this compound .

Analytical Reference Standard and Research Applications

For analytical laboratories requiring a certified reference standard of 1-(3-sulfophenyl)-3-methyl-5-pyrazolone, the TCI M2710 grade (>98.0% by both HPLC and neutralization titration, with NMR structural confirmation) provides the highest commercially available purity suitable for HPLC calibration, method validation, and impurity profiling . The compound's inclusion in the EPA ToxCast and Tox21 screening libraries [1] further supports its use in toxicological and environmental fate studies. In pharmaceutical intermediate research, the compound has been explored as a precursor for novel heterocyclic scaffolds, though this application remains nascent compared to its dominant dye-intermediate role. Researchers should note the compound's hygroscopic nature (TCI recommends storage under inert gas, <15 °C) and its skin sensitization hazard (GHS H317) when planning laboratory protocols .

Application
Selection Property
Validation Focus
Pigment Yellow 191 for engineering plastics
Thermal resistance in polymer melts; light fastness specification
Verify pigment heat stability and polymorph consistency in target resin
C.I. Acid Red dyes for wool/silk/nylon
High aqueous solubility and greenish-yellow shade capability
Confirm dye uptake, levelness, and color reproducibility on protein/polyamide fibers
Reactive dyes for cellulosic fiber printing
Reactive anchor compatibility and wash fastness profile
Evaluate covalent fixation yield and color strength on cotton/viscose
Analytical reference standard & research
Certified purity by HPLC and neutralization titration
Confirm purity, water content, and identity against supplier certificate
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